N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H38N4O2S and its molecular weight is 470.68. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
A study conducted by Alagarsamy et al. (2015) explored the design and synthesis of novel quinazolinyl acetamides, including compounds structurally related to the requested chemical, for their potential analgesic and anti-inflammatory activities. The research demonstrated that certain compounds exhibited potent analgesic and anti-inflammatory effects, with a notably lower ulcerogenic potential compared to traditional analgesics like aspirin (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antimicrobial Agents
Another investigation by Desai, Shihora, and Moradia (2007) synthesized new quinazolines as potential antimicrobial agents. The study highlighted the antimicrobial efficacy of these compounds against various bacterial and fungal strains, suggesting their potential in combating infectious diseases (Desai, Shihora, & Moradia, 2007).
Enzyme Inhibition and Molecular Docking Studies
Riaz et al. (2020) developed N-aryl/aralkyl derivatives of triazole-derived heterocyclic compounds, showing significant enzyme inhibitory potentials against acetylcholinesterase and other enzymes. These findings indicate the potential of such compounds for developing treatments for neurological diseases and conditions associated with enzyme dysfunction (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Ahmed, Ashraf, Shahnawaz, Rehman, & al-Rashida, 2020).
Antitumor Activity
Forsch, Wright, and Rosowsky (2002) reported on the synthesis and in vitro antitumor activity of thiophene analogues, noting that certain synthesized compounds demonstrated inhibition of tumor cell growth. This research opens up possibilities for the development of new anticancer agents (Forsch, Wright, & Rosowsky, 2002).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2S/c1-4-7-10-20-13-15-21(16-14-20)27-24(31)19-33-25-22-11-8-9-12-23(22)30(26(32)28-25)18-17-29(5-2)6-3/h13-16H,4-12,17-19H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJAPIPSIMWFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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